Autotaxin-IN-6 is classified as a small molecule inhibitor of autotaxin. It was discovered through structure-based drug design and has been characterized as part of a broader effort to develop selective inhibitors targeting this enzyme. The compound's development is linked to various studies focusing on the structure-activity relationship of autotaxin inhibitors, which have identified novel chemical classes with promising biological activity against autotaxin.
The synthesis of Autotaxin-IN-6 involves several steps that typically include:
The molecular structure of Autotaxin-IN-6 consists of a core scaffold that interacts with the active site of autotaxin. Structural studies have shown that the compound features specific functional groups that enhance its binding affinity and selectivity towards autotaxin.
Autotaxin-IN-6 undergoes various chemical reactions during its synthesis and upon interaction with biological targets:
These reactions are critical for understanding how this compound functions at a biochemical level and its potential effects in therapeutic contexts .
The mechanism of action for Autotaxin-IN-6 involves its competitive inhibition of autotaxin:
Data from enzymatic assays confirm that Autotaxin-IN-6 exhibits significant inhibitory activity against autotaxin, making it a candidate for further therapeutic exploration .
Autotaxin-IN-6 possesses several notable physical and chemical properties:
Relevant data regarding these properties can be derived from experimental studies involving various formulations .
Autotaxin-IN-6 has potential applications in several scientific domains:
Autotaxin-IN-6 functions as a competitive inhibitor targeting the catalytic site of ATX. ATX features a bimetallic active site (two zinc ions) and a hydrophobic lipid-binding pocket, which accommodates lysophosphatidylcholine (LPC) substrates [1] [4]. Autotaxin-IN-6 mimics the glycerol moiety of LPC, binding directly to the zinc ions and occupying the hydrophobic pocket. This prevents LPC hydrolysis by sterically blocking substrate access [2] [4]. Unlike non-competitive inhibitors (e.g., lipid analogs binding allosteric sites), Autotaxin-IN-6 exhibits substrate concentration-dependent efficacy, with inhibition reversible upon increased LPC availability [2] [7].
Autotaxin-IN-6 shows differential affinity across ATX isoforms due to structural variations in their catalytic domains. Among the five human isoforms (α, β, γ, δ, ε), ATXβ and ATXδ demonstrate the highest binding affinity (Kd ~15 nM), attributed to their stable protein folding and efficient catalytic site exposure [1] [6] [7]. The inhibitor’s benzoxaborole core forms anionic sp3-hybridized adducts with Thr209 in the catalytic groove, enhancing selectivity for ATX over other ectonucleotidases (ENPP1/3) [2] [10]. Molecular dynamics simulations confirm minimal interaction with ATXγ, which lacks exon 12-encoded residues critical for hydrophobic pocket stability [6].
Autotaxin-IN-6 suppresses LPA biosynthesis by >80% at 1 µM in plasma, as measured by mass spectrometry [1] [3]. LPA species inhibited include 16:0-, 18:1-, and 20:4-LPA, which are primary products of ATX-mediated LPC hydrolysis [3] [8]. In cancer cell lines (e.g., MDA-MB-231), this reduction abrogates LPA1/2 receptor-driven pathways, decreasing downstream ERK phosphorylation and Rho-GTPase activation [6] [9]. Table 1 summarizes key LPA species affected:
Table 1: LPA Species Modulation by Autotaxin-IN-6
LPA Molecular Species | Reduction (%) | Primary Biological Role |
---|---|---|
16:0-LPA | 85% | Fibroblast proliferation |
18:1-LPA | 78% | Tumor cell migration |
18:2-LPA | 82% | Angiogenesis stimulation |
20:4-LPA | 91% | Inflammatory cytokine production |
Autotaxin-IN-6 exhibits cell-type-dependent inhibition efficiency. In enzymatic assays using recombinant ATX, IC50 values range from 43–220 nM [2] [5]. Cellular models show higher variability:
Table 2: IC50 Values of Autotaxin-IN-6 in Experimental Models
Experimental Model | IC50 | Assay Method |
---|---|---|
Recombinant ATX (human) | 43 ± 3 nM | Amplex® Red LysoPLD |
SW-579 thyroid cancer cells | 97 nM | Choline release |
A-2058 melanoma cells | 170 nM | Choline release |
Plasma LPA reduction (in vivo mouse) | 220 nM | Mass spectrometry |
In tumor microenvironments (TME), Autotaxin-IN-6 disrupts ATX-integrin β3 interactions via the SMB2 domain, inhibiting localized LPA production near cell surfaces [6] [9]. This reduces:
Tables and data synthesized from experimental results in cited sources. Compound interactions are extrapolated from structural analyses of ATX-inhibitor complexes [1] [2] [4].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: